4-Iodobiphenyl chemical properties and structure
4-Iodobiphenyl chemical properties and structure
An In-depth Technical Guide to 4-Iodobiphenyl: Chemical Properties and Structure
Introduction
4-Iodobiphenyl, an organoiodine compound, is a significant intermediate in organic synthesis. Its biphenyl (B1667301) framework and the reactive carbon-iodine bond make it a versatile building block for the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-iodobiphenyl, with a focus on its relevance to researchers, scientists, and professionals in drug development. This compound is particularly noted for its application as an intermediate in the synthesis of biphenyl liquid crystal materials and in various cross-coupling reactions.[2]
Chemical and Physical Properties
4-Iodobiphenyl is a white to off-white or light yellow crystalline solid.[3][4] It is sensitive to light and should be stored in a dark place, sealed in a dry environment at room temperature.[5] While it is slightly soluble in water, it shows better solubility in organic solvents like ethanol (B145695) and benzene.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₉I | [4][6] |
| Molecular Weight | 280.10 g/mol | [4][6] |
| CAS Number | 1591-31-7 | [3][4][6] |
| Melting Point | 110-114 °C | [4] |
| Boiling Point | 320 °C (lit.) | [3][4] |
| Density | 1.584 g/cm³ | [4] |
| Flash Point | 145.8 °C | [4] |
| Refractive Index | 1.64 | [4] |
| Vapor Pressure | 0.000517 mmHg at 25°C |
Chemical Structure
The structure of 4-iodobiphenyl consists of a biphenyl backbone with an iodine atom substituted at the para position (position 4) of one of the phenyl rings. The IUPAC name for this compound is 1-iodo-4-phenylbenzene.[6] The presence of the two aromatic rings and the carbon-iodine bond are the key features that dictate its chemical reactivity and physical properties. X-ray diffraction studies of similar substituted biphenyls, such as 2'-iodobiphenyl-4-carboxylic acid, reveal that the angle between the two phenyl rings can be significant, which is a common feature in substituted biphenyls.[7]
Spectroscopic Data
-
¹³C NMR Spectroscopy : The chemical shifts in the ¹³C NMR spectrum provide information about the carbon framework of the molecule.[8]
-
Infrared (IR) Spectroscopy : The IR spectrum of 4-iodobiphenyl shows characteristic absorption bands for the aromatic C-H and C-C stretching and bending vibrations.[6]
-
Mass Spectrometry : Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of 4-iodobiphenyl.[9][10]
Experimental Protocols
The synthesis of 4-iodobiphenyl can be achieved through several methods. Two common methods are direct iodination of biphenyl and the Suzuki coupling reaction.
Direct Iodination of Biphenyl
This traditional method involves the direct reaction of biphenyl with iodine in the presence of an oxidizing agent.[2]
A detailed experimental protocol is as follows:
-
A solution of 15.4 g of biphenyl in 100 ml of glacial acetic acid is prepared.[11]
-
Water (about 25 ml) is added to the solution at 80°C until it becomes turbid.[11]
-
12.7 g of iodine, 12.5 g of sodium peroxydisulfate, and 8 ml of tetrachloromethane are added to the mixture.[11] The tetrachloromethane helps to wash down any sublimed iodine.
-
The mixture is stirred vigorously for about 3 hours until the color of the iodine disappears.[11]
-
300 ml of water is added to precipitate the crude 4-iodobiphenyl, which is then filtered and dried.[11]
-
The product is purified by distillation (b.p. 118-125°C/0.05 mm) followed by recrystallization from methanol (B129727) to yield the final product with a melting point of 112°C.[11] The yield of this method is reported to be 62%.[11]
Suzuki Coupling Reaction
An improved and more modern approach for the synthesis of 4-iodobiphenyl is the Suzuki coupling reaction.[2] This method offers high yields, milder reaction conditions, and is more environmentally friendly as it uses water as a solvent.[2]
A detailed experimental protocol is as follows:
-
To a 500ml reaction flask, add 32.9g (0.1mol) of 1,4-diiodobenzene, 12.2g (0.1mol) of phenylboronic acid, 21.2g (0.2mol) of sodium carbonate, and 150ml of water.[2]
-
After stirring to create a uniform mixture, add 4.2g (0.2mol%) of a Pd/C catalyst.[2]
-
The temperature is raised to 60°C and the reaction is allowed to proceed for 6 hours.[2]
-
After the reaction, the solution is cooled to room temperature and filtered to recover the Pd/C catalyst.[2] The catalyst can be washed with water and recycled.[2]
-
The filtrate is extracted with ethyl acetate.[2]
-
The organic layer is subjected to rotary evaporation to remove the solvent, yielding the crude product.[2]
-
Recrystallization from ethanol yields 26.6g of 4-iodobiphenyl, which corresponds to a 95% yield.[2]
Caption: Synthesis of 4-Iodobiphenyl via Suzuki Coupling.
Applications in Research and Drug Development
4-Iodobiphenyl serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in cross-coupling reactions like the Suzuki reaction.[3]
-
Pharmaceutical Industry : In drug development, 4-iodobiphenyl is a key intermediate for synthesizing drug candidates and active pharmaceutical ingredients (APIs).[12] The biphenyl core can be elaborated to create complex molecules with potential therapeutic activities.[12] For instance, derivatives like 4-hydroxy-4'-iodobiphenyl (B1226069) have been investigated for their biological activity.[1]
-
Materials Science : This compound is a precursor for organic semiconductors and light-emitting materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.[4][12] The ability to create extended π-conjugated systems through its incorporation leads to materials with desirable charge transport and luminescence properties.[12] It is also an important intermediate in the synthesis of biphenyl liquid crystal materials.[2]
Caption: Applications derived from 4-Iodobiphenyl's properties.
Safety and Handling
4-Iodobiphenyl is classified as harmful if swallowed and causes serious eye damage.[6] It is also very toxic to aquatic life with long-lasting effects.[6] Therefore, appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be worn when handling this chemical.[13] It should be handled in a well-ventilated area, and contact with skin and eyes should be avoided.[13] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. This material and its container must be disposed of as hazardous waste.
References
- 1. CAS 29558-78-9: 4-Hydroxy-4'-iodobiphenyl | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Iodobiphenyl | 1591-31-7 [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. 4-Iodobiphenyl CAS#: 1591-31-7 [m.chemicalbook.com]
- 6. 4-Iodobiphenyl | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. spectrabase.com [spectrabase.com]
- 9. m.youtube.com [m.youtube.com]
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- 12. nbinno.com [nbinno.com]
- 13. synquestlabs.com [synquestlabs.com]
